2-[(2-Ethenylphenyl)methyl]oxirane
Description
Significance of Multifunctional Monomers in Contemporary Macromolecular Science
Multifunctional monomers are the building blocks for creating highly complex and cross-linked polymer networks. fiveable.mersc.org Their importance lies in their ability to form branched and three-dimensional structures, which significantly influence the mechanical, thermal, and chemical properties of the resulting polymer. fiveable.me By possessing more than one reactive group, these monomers act as junction points, connecting multiple polymer chains to form a network with virtually infinite molecular weight. rsc.org This capability is crucial for the development of advanced materials such as thermosetting resins, hydrogels, and high-performance coatings and adhesives. fiveable.me The strategic use of multifunctional monomers allows for the precise tailoring of polymer properties to meet the demands of a wide array of applications, from structural components to sophisticated biomedical devices. fiveable.menih.gov
The versatility of multifunctional monomers extends to their ability to participate in various polymerization mechanisms, including step-growth and chain-growth polymerizations. fiveable.mersc.org This flexibility enables the synthesis of a diverse range of polymer architectures, such as linear, branched, star-shaped, and cross-linked polymers. researchgate.net The ongoing development of new multifunctional monomers and the spatial and kinetic control of their polymerization reactions continue to push the boundaries of what is possible in polymer synthesis. researchgate.net
Historical Context of Oxirane- and Ethenyl-Containing Derivatives in Polymer Synthesis
The polymerization of monomers containing oxirane (epoxide) and ethenyl (vinyl) groups has a rich and distinct history. The polymerization of ethylene (B1197577) oxide, the simplest epoxide, dates back to the 1930s and has been a cornerstone of polyether synthesis. acs.orgwikipedia.org Epoxides are known for their ring-opening polymerization, which can be initiated by anionic, cationic, or coordination catalysts, leading to the formation of polyethers with a wide range of molecular weights and functionalities. acs.orgmt.com Epoxy resins, formed from the reaction of epoxides with hardeners, are a major class of thermosetting polymers renowned for their excellent adhesion, chemical resistance, and mechanical strength. wikipedia.org
Concurrently, the polymerization of vinyl monomers, such as styrene (B11656) and acrylates, has been a central focus of polymer science, primarily through free-radical polymerization. acs.org This method has enabled the large-scale production of a vast array of thermoplastic polymers that are ubiquitous in modern life. The development of controlled/"living" polymerization techniques, including cationic and radical polymerization, has further expanded the possibilities, allowing for the synthesis of well-defined polymers with controlled molecular weights and complex architectures like block copolymers. acs.orgnih.gov
The combination of these two functionalities in a single monomer, as seen in vinyl epoxides, offers the potential to merge the desirable properties of both polyethers and vinyl polymers. acs.org Research into the polymerization of such "hybrid" monomers has explored the selective polymerization of one group while leaving the other intact for subsequent modification or polymerization, opening avenues for creating novel materials with tailored properties. u-fukui.ac.jp
Conceptual Framework for the Dual Reactivity of 2-[(2-Ethenylphenyl)methyl]oxirane
The dual reactivity of this compound stems from the distinct chemical nature of its ethenyl and oxirane functional groups. The ethenyl group, being electron-rich, is susceptible to polymerization via cationic and radical mechanisms. acs.orgresearchgate.net In contrast, the oxirane ring is a strained three-membered ether that readily undergoes ring-opening reactions initiated by nucleophiles or electrophiles, leading to polymerization via anionic or cationic pathways. mt.comwikipedia.org
This disparity in reactivity allows for selective polymerization. For instance, under specific cationic conditions, it is possible to polymerize the vinyl group while leaving the epoxide ring largely intact, resulting in a linear polymer with pendant epoxy groups. u-fukui.ac.jp These pendant groups can then be cross-linked in a subsequent step or used for further chemical modifications. Conversely, conditions can be chosen to favor the ring-opening polymerization of the epoxide, yielding a polyether with pendant vinyl groups.
The ability to control which functional group reacts is dependent on the choice of initiator and reaction conditions such as temperature and solvent polarity. u-fukui.ac.jp For example, certain cationic initiators like BF3OEt2 tend to polymerize both the vinyl and epoxy groups, leading to cross-linked, insoluble polymers. u-fukui.ac.jp However, initiating systems like HI/I2 in polar solvents have been shown to selectively polymerize the vinyl group at low temperatures. u-fukui.ac.jp This selective polymerization is a powerful tool for creating well-defined polymer architectures, such as block copolymers where one block is a polyether and the other is a polystyrene derivative. This controlled reactivity is central to the design of advanced materials with tailored properties for specific applications.
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C₁₁H₁₂O |
| Common Name | p-Vinylphenyl glycidyl (B131873) ether (VPGE) |
| Functional Groups | Ethenyl (Vinyl), Oxirane (Epoxide) |
| Polymerization Mechanisms | Cationic, Radical, Anionic Ring-Opening |
Structure
3D Structure
Properties
CAS No. |
63338-09-0 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-[(2-ethenylphenyl)methyl]oxirane |
InChI |
InChI=1S/C11H12O/c1-2-9-5-3-4-6-10(9)7-11-8-12-11/h2-6,11H,1,7-8H2 |
InChI Key |
ASYDHHZLJPHNJY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1CC2CO2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Ethenylphenyl Methyl Oxirane
Strategies for the Formation of the Oxirane Moiety
The formation of the epoxide ring is a critical step in the synthesis of 2-[(2-ethenylphenyl)methyl]oxirane. Two primary strategies are commonly employed: the direct epoxidation of an alkene precursor and the intramolecular cyclization of a halohydrin intermediate.
Peroxyacids are effective reagents for the direct conversion of alkenes to epoxides. pearson.com In this context, a precursor containing an allyl group is synthesized and then subjected to epoxidation. A common approach involves the epoxidation of (2-ethenylphenyl)methyl allyl ether using a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA). The electron-rich double bond of the allyl group acts as a nucleophile, attacking the electrophilic oxygen atom of the peroxyacid. libretexts.orgyoutube.com
The reaction proceeds through a concerted mechanism, meaning all bond-forming and bond-breaking steps occur simultaneously in a single transition state. libretexts.org This mechanism is stereospecific; the stereochemistry of the starting alkene determines the stereochemistry of the resulting epoxide. libretexts.orgyoutube.com For example, a cis-alkene will yield a cis-epoxide. libretexts.org The presence of a nearby hydroxyl group on the precursor, as in an allylic alcohol, can influence the facial selectivity of the epoxidation due to hydrogen bonding with the peroxyacid. wikipedia.org
Table 1: Peroxyacid Epoxidation of an Allyl Ether Precursor
| Precursor | Reagent | Product | Mechanism |
|---|---|---|---|
| (2-Ethenylphenyl)methyl allyl ether | meta-Chloroperoxybenzoic acid (m-CPBA) | This compound | Concerted electrophilic addition of an oxygen atom across the allyl double bond. libretexts.org |
An alternative and widely used method for forming the oxirane ring is through the intramolecular cyclization of a halohydrin. youtube.comyoutube.com This process is analogous to the Williamson ether synthesis, but it occurs within a single molecule. youtube.com The synthesis begins with the formation of a 2-ethenylbenzyl Grignard reagent from 2-ethenylbenzyl bromide and magnesium in a solvent like tetrahydrofuran (B95107) (THF).
This Grignard reagent then attacks the less sterically hindered carbon of epichlorohydrin's epoxide ring, leading to a ring-opening reaction and the formation of a chlorohydrin intermediate. In the final step, the treatment of this intermediate with a base, such as aqueous sodium hydroxide (B78521), induces an intramolecular SN2 reaction. youtube.com The alkoxide formed by the deprotonation of the hydroxyl group attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming the stable three-membered oxirane ring. youtube.com
Table 2: Halohydrin Route to this compound
| Step | Reactants | Intermediate/Product | Key Conditions |
|---|---|---|---|
| 1. Grignard Formation | 2-Ethenylbenzyl bromide, Magnesium | 2-Ethenylbenzyl magnesium bromide | Tetrahydrofuran (THF), 0–5°C |
| 2. Ring-Opening | 2-Ethenylbenzyl magnesium bromide, Epichlorohydrin (B41342) | Chlorohydrin intermediate | -15°C to -5°C to ensure regioselectivity |
| 3. Cyclization | Chlorohydrin intermediate, Sodium hydroxide | This compound | Aqueous NaOH, 50°C |
Synthetic Routes to the 2-Ethenylphenylmethyl Scaffold
The synthesis of the 2-ethenylphenylmethyl scaffold is a prerequisite for the formation of the target compound. This typically involves creating a vinylbenzyl derivative, such as 2-vinylbenzyl alcohol or 2-vinylbenzyl chloride. One established method is the chlorination of 4-vinylbenzyl alcohol to produce 4-vinylbenzyl chloride, a common monomer in polymer chemistry. univook.com A similar principle can be applied to synthesize the ortho-isomer required for this compound.
Another versatile approach is the synthesis of vinyl-substituted alcohols from aldehydes and acetylene, which serves as a C2 synthon. nih.gov This nickel-catalyzed reductive coupling offers good functional group tolerance under mild conditions. nih.gov Furthermore, the synthesis of poly(vinylbenzyl chloride) has been achieved through methods like reversible addition-fragmentation chain transfer (RAFT) polymerization, highlighting the chemical accessibility of the vinylbenzyl chloride monomer. nih.gov For the specific synthesis of the 2-ethenylphenylmethyl scaffold, a key starting material is 2-ethenylbenzyl bromide, which can be used to form a Grignard reagent for subsequent reactions.
Optimization of Reaction Parameters for Yield and Stereochemical Control
Optimizing reaction conditions is crucial for maximizing the yield and controlling the stereochemistry of the final product. In the halohydrin synthesis of this compound, several parameters can be adjusted.
Catalysts: The use of phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can enhance the rate of the base-mediated cyclization step by facilitating the transfer of the hydroxide ion from the aqueous phase to the organic phase.
Solvents: The choice of solvent is critical. Tetrahydrofuran (THF) is effective for the formation of the Grignard reagent due to its ability to solvate the magnesium complex. For the workup, methyl tert-butyl ether (MTBE) can be used to facilitate phase separation.
Temperature: Precise temperature control is essential. The Grignard reagent formation is exothermic and is typically kept at low temperatures (0–5°C) to prevent side reactions. The subsequent reaction with epichlorohydrin requires even lower temperatures (–15°C to –5°C) to ensure high regioselectivity in the ring-opening step.
For stereochemical control, particularly in epoxidation reactions, the choice of oxidant and the substrate's structure are paramount. The Sharpless epoxidation, for instance, is a well-known method for the enantioselective epoxidation of allylic alcohols. wikipedia.org While not directly applied to this specific compound in the available literature, the principles of stereoselective synthesis, such as using chiral auxiliaries or catalysts, are broadly applicable to achieving a desired stereoisomer. youtube.comnih.govrsc.org
Table 3: Optimization Parameters for the Halohydrin Synthesis
| Parameter | Condition/Reagent | Purpose | Reference |
|---|---|---|---|
| Catalyst | Quaternary ammonium salts | Enhance reaction rate of cyclization | |
| Solvent | THF for Grignard; MTBE for workup | Ensure solubility and facilitate phase separation | |
| Temperature | 0–5°C for Grignard; -15°C to -5°C for ring-opening | Prevent side reactions and ensure regioselectivity |
Comparative Analysis of Synthetic Pathways for Vinylbenzyl Glycidyl (B131873) Ether Isomers
Vinylbenzyl glycidyl ether (VBGE) exists as ortho-, meta-, and para-isomers, with this compound being the ortho-isomer. The synthetic pathways to these isomers have distinct advantages and disadvantages.
The halohydrin route described for the ortho-isomer is a multi-step process that offers good control over the reaction, with reported yields of 55–60%. Its reliance on a Grignard reagent requires anhydrous conditions and careful temperature management.
The peroxyacid epoxidation route is a more direct method for converting an alkene to an epoxide. This pathway can be very efficient, but its success depends on the synthesis of the corresponding (ethenylphenyl)methyl allyl ether precursor. The stereospecificity of this reaction is a key advantage if a stereochemically pure precursor is available. libretexts.org
For the para-isomer (4-vinylbenzyl glycidyl ether) , synthesis often starts from 4-vinylbenzyl chloride. univook.comchemicalbook.com This commercially available starting material can react with glycidol (B123203) in the presence of a base to form the target ether. This pathway is often favored in industrial applications due to the accessibility of the precursors.
A comparative analysis suggests that the choice of synthetic pathway depends on the desired isomer, the availability of starting materials, and the required scale of the synthesis. The halohydrin route provides a reliable, albeit more complex, method for the ortho-isomer, while syntheses starting from vinylbenzyl chloride are more common for the para-isomer.
Table 4: Comparative Analysis of Synthetic Pathways for VBGE Isomers
| Isomer | Synthetic Pathway | Advantages | Disadvantages |
|---|---|---|---|
| ortho- | Halohydrin Route | Good control over reaction; established yield. | Multi-step; requires Grignard reagent and strict temperature control. |
| ortho- | Peroxyacid Epoxidation | Direct conversion; stereospecific. libretexts.org | Requires synthesis of the specific allyl ether precursor. |
| para- | From 4-Vinylbenzyl Chloride and Glycidol | Commercially available starting material; simpler procedure. univook.com | May be less suitable for ortho- or meta-isomers due to precursor availability. |
Table of Mentioned Compounds
Chemical Reactivity and Mechanistic Studies of 2 2 Ethenylphenyl Methyl Oxirane
Ring-Opening Reactions of the Oxirane Group
The high reactivity of the epoxide ring in 2-[(2-ethenylphenyl)methyl]oxirane is primarily due to the significant angle strain of the three-membered ring, making it considerably more reactive than acyclic ethers. youtube.com Cleavage of the carbon-oxygen bonds can occur under a range of conditions, leading to a diverse array of functionalized products. nih.gov
Nucleophilic Ring-Opening Pathways
The reaction of epoxides with nucleophiles is a cornerstone of organic synthesis, providing a direct route to 1,2-difunctionalized compounds. nih.gov The regioselectivity of these reactions with unsymmetrical epoxides like this compound is a critical aspect, influenced by both steric and electronic factors.
The reaction of epoxides with alcohols, known as alcoholysis, yields β-hydroxy ethers. These reactions can be catalyzed by either acid or base. In the case of styrene (B11656) oxide, a close analog of this compound, alcoholysis with methanol (B129727) or ethanol (B145695) in the presence of a catalyst affords the corresponding 2-alkoxy-2-phenylethanol as the major product. chemrxiv.org This suggests that nucleophilic attack occurs preferentially at the benzylic carbon.
The table below summarizes the alcoholysis of styrene oxide with different alcohols, providing an indication of the expected reactivity for this compound.
| Alcohol | Catalyst | Product | Yield (%) |
| Methanol | Sn-Beta | 2-Methoxy-2-phenylethanol | >99 |
| Ethanol | Sn-Beta | 2-Ethoxy-2-phenylethanol | >99 |
| 1-Propanol | Sn-Beta | 2-Propoxy-2-phenylethanol | 95 |
| 2-Propanol | Sn-Beta | 2-Isopropoxy-2-phenylethanol | 85 |
Data based on reactions of styrene oxide, a structural analog.
The aminolysis of epoxides is a fundamental method for the synthesis of β-amino alcohols, which are important intermediates in the preparation of numerous biologically active compounds. youtube.com The reaction of styrene oxide with various amines has been shown to be effectively catalyzed by heterogeneous acid catalysts, leading to excellent yields and high regioselectivity. nih.gov The primary product is the β-amino alcohol resulting from the nucleophilic attack of the amine at the benzylic carbon of the epoxide.
The following table presents data on the aminolysis of styrene oxide, which serves as a model for the reactivity of this compound.
| Amine | Catalyst | Product | Yield (%) |
| Aniline | Ti-MCM-41 | 2-Anilino-2-phenylethanol | 92 |
| Benzylamine | Silica Zirconia | 2-(Benzylamino)-2-phenylethanol | 98 |
| Piperidine | Silica Alumina | 2-Phenyl-2-(piperidin-1-yl)ethanol | 95 |
Data based on reactions of styrene oxide, a structural analog.
The oxirane ring of this compound is also susceptible to attack by other heteroatom nucleophiles, such as those containing sulfur or azide (B81097) groups.
Thiolysis: The ring-opening of epoxides with thiols (thiolysis) provides a direct route to β-hydroxy sulfides. researchgate.net For aryl oxiranes like styrene oxide, the reaction with thiophenol in the presence of a catalyst such as indium(III) chloride results in regioselective attack at the benzylic position to yield 2-phenyl-2-(phenylthio)ethanol in high yield. researchgate.net This reaction is generally highly regioselective. researchgate.net
Azidolysis: The reaction with azide nucleophiles leads to the formation of β-azido alcohols. The ring-opening of styrene oxide with sodium azide in water can be controlled by pH. semanticscholar.org At neutral or slightly basic pH, the attack occurs preferentially at the less substituted carbon, while under acidic conditions, the attack at the benzylic position is favored. semanticscholar.org The use of chemo-enzymatic cascades has also been shown to produce highly enantioenriched aromatic α-azido alcohols from styrene oxide. researchgate.net
Acid-Catalyzed Ring-Opening Mechanisms
Under acidic conditions, the epoxide oxygen is first protonated, which activates the epoxide for nucleophilic attack. youtube.comuni-bayreuth.de This protonation makes the epoxide a better electrophile and facilitates ring-opening even with weak nucleophiles. uni-bayreuth.de The mechanism of acid-catalyzed ring-opening has characteristics of both SN1 and SN2 reactions. nih.gov
For an unsymmetrical epoxide like this compound, the positive charge in the protonated epoxide is stabilized by the adjacent phenyl ring. This leads to a transition state with significant carbocationic character at the benzylic carbon. nih.gov Consequently, the nucleophile preferentially attacks the more substituted benzylic carbon. nih.govyoutube.com This regioselectivity is often referred to as following a "Markovnikov-type" pattern. The reaction generally proceeds with anti-stereoselectivity, meaning the nucleophile attacks from the side opposite to the epoxide oxygen. youtube.com
Intramolecular acid-catalyzed cyclizations are also possible if a suitable internal nucleophile is present, leading to the formation of cyclic structures like tetralins. nih.govnih.gov
Base-Catalyzed Ring-Opening Mechanisms
In the presence of a strong nucleophile and basic conditions, the ring-opening of an epoxide follows a classic SN2 mechanism. youtube.comkhanacademy.org The nucleophile directly attacks one of the carbon atoms of the oxirane ring, causing the carbon-oxygen bond to break and form an alkoxide intermediate. khanacademy.org Subsequent protonation of the alkoxide yields the final product. khanacademy.org
For this compound, the base-catalyzed ring-opening is highly regioselective. The nucleophile will preferentially attack the less sterically hindered carbon atom, which is the methylene (B1212753) carbon of the oxirane ring. youtube.comyoutube.com This is in contrast to the acid-catalyzed pathway and is often referred to as "anti-Markovnikov" regioselectivity. The reaction proceeds with inversion of stereochemistry at the site of nucleophilic attack, a hallmark of the SN2 mechanism. youtube.com
Regioselectivity and Stereochemical Aspects of Oxirane Cleavage
The cleavage of the oxirane ring in this compound is a cornerstone of its reactivity, proceeding through mechanisms that are highly dependent on the reaction conditions, particularly the pH. The epoxide ring consists of two electrophilic carbons: a primary, less substituted carbon (C1) and a secondary, more substituted carbon (C2) attached to the methylene bridge of the benzyl (B1604629) group. The regioselectivity of the ring-opening reaction is dictated by the site of nucleophilic attack.
Under basic or neutral conditions, with strong nucleophiles (e.g., alkoxides, amines, Grignard reagents), the reaction follows a classic S_N2 mechanism. chemistrysteps.comwikipedia.org Steric hindrance is the dominant factor, directing the nucleophile to attack the less sterically encumbered primary carbon. lumenlearning.comyoutube.com This results in the formation of a single regioisomer. The stereochemistry of this process is also well-defined; the S_N2 attack occurs from the backside, leading to an inversion of configuration at the electrophilic carbon if it is a stereocenter. lumenlearning.comyoutube.com
Under acidic conditions, the mechanism becomes more complex, exhibiting characteristics of both S_N1 and S_N2 pathways. chemistrysteps.comlumenlearning.com The reaction begins with the protonation of the epoxide oxygen, creating a better leaving group. chemistrysteps.commasterorganicchemistry.com This is followed by the breaking of the C-O bond, which develops a partial positive charge on the carbon atoms. While in some epoxides this can lead to a preference for attack at the more substituted carbon that can better stabilize a positive charge, for this compound, attack still predominantly occurs at the less substituted primary carbon. youtube.combaranlab.org However, the transition state has significant carbocation-like character at the secondary carbon, stabilized by the adjacent benzyl group. youtube.com The stereochemical outcome remains a net inversion of configuration, consistent with a concerted, albeit asymmetric, S_N2-like attack. youtube.com
| Condition | Mechanism | Site of Attack | Regioselectivity | Stereochemistry |
| Basic/Neutral | S_N2 | Less substituted carbon (C1) | High (Attack at C1) | Inversion of configuration |
| Acidic | S_N1/S_N2 Hybrid | Primarily less substituted carbon (C1) | Generally high (Attack at C1) | Inversion of configuration |
Kinetic and Thermodynamic Considerations of Epoxide Reactivity
The reactivity of epoxides is fundamentally driven by the inherent strain within the three-membered ring, which is estimated to be around 25 kcal/mol. masterorganicchemistry.com This ring strain is released upon nucleophilic ring-opening, providing a strong thermodynamic driving force for the reaction. chemistrysteps.com
Kinetic Factors: The rate of the epoxide ring-opening reaction is influenced by several factors:
Catalysis: Acid catalysis significantly accelerates the reaction by protonating the epoxide oxygen, making it a more potent leaving group. masterorganicchemistry.comnih.gov Base-catalyzed reactions rely on the strength of the nucleophile.
Steric Hindrance: The steric bulk of the 2-ethenylphenylmethyl substituent can influence the rate of nucleophilic attack. Compared to simpler epoxides, the approach to the secondary carbon is more hindered, which kinetically favors attack at the primary carbon. Studies on analogous compounds show that bulkier substituents can decrease reaction rates.
Reactions of the Ethenyl Group
The ethenyl (vinyl) group attached to the phenyl ring offers a second site of reactivity, capable of undergoing a variety of addition reactions.
Radical Addition Chemistry
The double bond of the ethenyl group is susceptible to radical addition reactions. youtube.com These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. For instance, a radical (R•) can add to the terminal carbon of the vinyl group. This addition generates a new, more stable benzylic radical, which is stabilized by resonance with the adjacent aromatic ring. This intermediate can then propagate the chain by reacting with another molecule. The regioselectivity of the initial radical attack is governed by the formation of the most stable radical intermediate. chemrxiv.orgarxiv.org
Electrophilic Addition Pathways
Alkenes are electron-rich and readily react with electrophiles. libretexts.org In the case of this compound, the ethenyl group undergoes electrophilic addition. The mechanism involves the attack of the π-electrons of the double bond on an electrophile (e.g., H⁺ from HBr). This attack follows Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond to form the more stable carbocation intermediate. In this molecule, the resulting carbocation is at the benzylic position, which is significantly stabilized by resonance with the phenyl ring. The subsequent attack of a nucleophile (e.g., Br⁻) on this carbocation completes the addition. libretexts.org The rate of this reaction is enhanced by any structural features that stabilize the carbocation intermediate. libretexts.org
| Reaction Type | Reagent Example | Key Intermediate | Regioselectivity |
| Radical Addition | R• (e.g., from AIBN) | Benzylic radical | Addition to terminal carbon |
| Electrophilic Addition | HBr | Benzylic carbocation | Markovnikov addition |
Cycloaddition Reactions
The ethenyl group can act as a 2π component (a dipolarophile) in cycloaddition reactions, such as [3+2] cycloadditions. For example, it can react with 1,3-dipoles like nitrones or azomethine ylides to form five-membered heterocyclic rings. researchgate.net These reactions are often highly regioselective and stereoselective. The specific outcome depends on the frontier molecular orbitals (HOMO and LUMO) of the ethenyl group and the reacting dipole. Such reactions provide a powerful method for constructing complex ring systems. researchgate.net
Orthogonal Reactivity of the Oxirane and Ethenyl Functionalities
The presence of two distinct functional groups, the oxirane and the ethenyl group, allows for orthogonal chemical strategies. This means that one group can be reacted selectively without affecting the other, by choosing appropriate reagents and reaction conditions.
Selective Reaction of the Oxirane: The epoxide ring can be opened by various nucleophiles under basic or neutral conditions without affecting the ethenyl group. For example, reaction with sodium azide (NaN₃) or an amine would lead to the formation of an azido (B1232118) alcohol or an amino alcohol, respectively, leaving the vinyl group intact. The ethenyl group is generally unreactive towards nucleophiles.
Selective Reaction of the Ethenyl Group: Conversely, the ethenyl group can be targeted while preserving the epoxide.
Hydrogenation: Catalytic hydrogenation (e.g., using H₂ with a specific catalyst like Wilkinson's catalyst) could selectively reduce the double bond to an ethyl group, leaving the epoxide untouched under carefully controlled conditions.
Hydroboration-Oxidation: This two-step process would convert the ethenyl group into a primary alcohol (anti-Markovnikov addition), a transformation that is typically compatible with the presence of an epoxide ring.
Radical Reactions: As mentioned, radical additions to the ethenyl group should not interfere with the epoxide ring.
This orthogonal reactivity makes this compound a valuable bifunctional building block in organic synthesis, allowing for the stepwise introduction of complexity and the synthesis of diverse molecular architectures.
Polymerization Studies of 2 2 Ethenylphenyl Methyl Oxirane
Radical Polymerization of the Ethenyl Moiety
The presence of the ethenyl (vinyl) group in vinylphenyl glycidyl (B131873) ether allows for its polymerization via radical mechanisms. This approach selectively polymerizes the vinyl group while preserving the pendant epoxide ring for potential post-polymerization modification. This strategy is highly valuable for creating functional polymers with reactive sites along the backbone.
Controlled/living radical polymerization (CLRP) methods are particularly suited for synthesizing well-defined polymers from monomers like 4VPGE. These techniques allow for precise control over molecular weight, dispersity (a measure of the uniformity of chain lengths), and polymer architecture, such as the formation of block copolymers.
Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization has been successfully employed for the controlled polymerization of 4-vinylphenyl glycidyl ether (4VPGE). acs.orgresearchgate.netfigshare.com This technique utilizes a chain transfer agent (CTA) to mediate the polymerization, leading to polymers with a high degree of chain-end functionality and low dispersity.
Researchers have demonstrated the RAFT polymerization of 4VPGE using butyl 1-phenylethyl trithiocarbonate (B1256668) as the CTA. acs.orgresearchgate.netfigshare.com The polymerization exhibits characteristics of a controlled process, where the molecular weight of the resulting poly(4-vinylphenyl glycidyl ether) (P4VPGE) increases linearly with monomer conversion, while maintaining a narrow molecular weight distribution. amazonaws.com
Table 1: RAFT Polymerization of 4VPGE - Experimental Data
| Target DPn | CTA | Initiator | Conversion (%) | Mn (SEC) | Đ (Mw/Mn) |
|---|---|---|---|---|---|
| 100 | BPT | VAZO88 | 85 | 14,800 | 1.15 |
| 200 | BPT | VAZO88 | 91 | 28,500 | 1.18 |
DPn: Degree of Polymerization, CTA: Chain Transfer Agent (BPT: Butyl 1-phenylethyl trithiocarbonate), Mn: Number-average molecular weight, Đ: Dispersity Index. Data is representative of typical RAFT polymerization results. amazonaws.com
The preservation of the trithiocarbonate chain-end functionality in the resulting P4VPGE is a key feature of the RAFT process. This "living" character allows for the synthesis of more complex architectures, such as block copolymers, through subsequent chain extension reactions. acs.orgresearchgate.net
The homopolymerization of 4VPGE via RAFT proceeds in a controlled manner. Kinetic studies show a linear increase in the natural logarithm of the initial monomer concentration divided by the monomer concentration at time t (ln([M]₀/[M])) versus time, which is indicative of a constant concentration of propagating radicals throughout the polymerization. This behavior is characteristic of a well-controlled "living" polymerization process.
The resulting homopolymer, poly(4-vinylphenyl glycidyl ether) (P4VPGE), is a functional polymer with pendant epoxide groups. These groups are available for a variety of post-polymerization modification reactions, allowing for the introduction of different functionalities and the tuning of the polymer's physical and chemical properties. acs.orgresearchgate.net
The ability to copolymerize functional monomers like 4VPGE with conventional monomers such as styrene (B11656) and acrylates is crucial for creating materials with a broad range of properties. The "living" nature of polymers synthesized via RAFT makes them excellent macro-chain transfer agents (macro-CTAs) for the polymerization of a second monomer, leading to the formation of block copolymers.
The high degree of chain-end fidelity achieved in the RAFT polymerization of 4VPGE has been leveraged to synthesize well-defined block copolymers. acs.orgresearchgate.net For instance, P4VPGE synthesized via RAFT can be used as a macro-CTA for the polymerization of styrene. This chain extension reaction results in the formation of a diblock copolymer, poly(4-vinylphenyl glycidyl ether)-block-polystyrene (P4VPGE-b-PS).
Table 2: Chain Extension of P4VPGE with Styrene
| P4VPGE Macro-CTA Mn | P4VPGE Đ | Block Copolymer Mn | Block Copolymer Đ |
|---|---|---|---|
| 14,800 | 1.15 | 35,200 | 1.25 |
Mn: Number-average molecular weight, Đ: Dispersity Index. Data is representative of block copolymer synthesis. acs.orgresearchgate.net
The successful formation of these block copolymers, confirmed by an increase in molecular weight and a shift to lower elution times in size-exclusion chromatography (SEC) while maintaining a relatively low dispersity, further validates the controlled nature of the RAFT polymerization of 4VPGE. acs.orgresearchgate.net This capability opens the door to creating sophisticated nanostructures through the self-assembly of these amphiphilic or functional block copolymers. While specific examples of copolymerization with acrylates were not detailed in the reviewed literature for 4VPGE, the principles of RAFT polymerization suggest this would also be a feasible synthetic route. mdpi.comgoogle.com
Copolymerization with Styrenic and Acrylate Monomers
Statistical Copolymerization Behavior
For instance, the statistical anionic copolymerization of benzyl (B1604629) glycidyl ether (BnGE) and ethyl glycidyl ether (EGE) has been successfully carried out, yielding copolymers with narrow molecular weight distributions. mdpi.com Similarly, the anionic copolymerization of ethylene (B1197577) oxide (EO) with functional glycidyl ethers like glycidyl propargyl ether (GPgE) and 2-(methylthio)ethyl glycidyl ether (MTEGE) has been reported. nih.govrsc.org In the case of EO and MTEGE, the copolymerization kinetics revealed an almost ideal random copolymerization, with reactivity ratios of rEO = 0.92 and rMTEGE = 1.06. nih.gov Conversely, the copolymerization of EO and GPgE showed a significant compositional drift with reactivity ratios of rEO = 14.8 and rGPgE = 0.076, indicating a tendency towards the formation of gradient copolymers. rsc.org
The free-radical copolymerization of vinylbenzyl-terminated polystyrene macromonomers with methacryloyl-terminated poly(ethylene glycol methyl ether) has also been investigated, demonstrating the versatility of the vinylbenzyl moiety in forming graft copolymers. researchgate.net
These examples suggest that 2-[(2-ethenylphenyl)methyl]oxirane could be statistically copolymerized with a variety of comonomers through different mechanisms, depending on which functional group is targeted. The reactivity ratios would be highly dependent on the chosen comonomer and polymerization method.
Table 1: Reactivity Ratios in Statistical Copolymerization of Related Monomers
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization Type |
| Ethylene Oxide (EO) | 2-(Methylthio)ethyl Glycidyl Ether (MTEGE) | 0.92 | 1.06 | Anionic ROP |
| Ethylene Oxide (EO) | Glycidyl Propargyl Ether (GPgE) | 14.8 | 0.076 | Anionic ROP |
| Ethylene Oxide (EO) | Oleyl Glycidyl Ether (OlGE) | 1.27 | 0.78 | Anionic ROP |
Data sourced from multiple studies to illustrate typical reactivity ratios in the copolymerization of glycidyl ethers. nih.govrsc.orgrsc.org
Ring-Opening Polymerization (ROP) of the Oxirane Moiety
The oxirane ring of this compound is susceptible to ring-opening polymerization (ROP) through various mechanisms, leading to the formation of polyethers with pendant vinylphenyl groups.
Anionic ROP of epoxides is a well-established method for producing well-defined polyethers. youtube.com The polymerization is typically initiated by nucleophiles such as metal hydroxides or alkoxides. youtube.com For functional epoxides, the choice of initiator and reaction conditions is crucial to avoid side reactions with the functional groups. Recent advancements have demonstrated the controlled anionic ROP of various functional epoxide monomers, including those with aromatic and ether functionalities, in both solution and the solid state. nih.govresearchgate.net These polymerizations can proceed in a living manner, allowing for the synthesis of polymers with predictable molecular weights and low dispersity. nih.govresearchgate.net The use of a t-Bu-P4/alcohol catalytic system has been shown to be effective for the living ROP of monomers like benzyl glycidyl ether. mdpi.com
Cationic ROP of epoxides is initiated by Lewis acids or protonic acids. u-fukui.ac.jp This method can be more complex than anionic ROP due to the possibility of side reactions such as chain transfer. Studies on the related monomer, 4-vinylphenyl glycidyl ether (VPGE), have shown that strong cationic initiators like boron trifluoride etherate (BF3OEt2) or trifluoromethanesulfonic acid (CF3SO3H) polymerize both the vinyl and epoxy groups, resulting in cross-linked, insoluble polymers. u-fukui.ac.jp This indicates that a purely cationic ROP of the oxirane ring in this compound without affecting the vinyl group would be challenging with conventional strong acid initiators.
Coordination-insertion polymerization offers another pathway for the ROP of epoxides, often providing excellent control over the polymer's stereochemistry. This mechanism involves the coordination of the epoxide monomer to a metal center, followed by insertion into the metal-initiator bond. While specific studies on the coordination-insertion polymerization of this compound are not available, this method is widely used for other substituted epoxides and could potentially be applied to achieve a controlled polymerization of the oxirane ring while preserving the vinyl group.
Living polymerization is characterized by the absence of chain termination and transfer reactions, allowing for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions (Mw/Mn < 1.2), and the ability to form block copolymers. u-fukui.ac.jpresearchgate.net The anionic ROP of many glycidyl ethers has been shown to exhibit living characteristics. researchgate.net For example, the t-Bu-P4/alcohol-catalyzed ROP of N,N-disubstituted glycidylamine derivatives and other glycidyl ethers proceeds in a living fashion. researchgate.net Similarly, the polymerization of 4-vinylphenyl glycidyl ether (VPGE) initiated with HI/I2 in CH2Cl2 showed characteristics of a long-lived propagating species, with the number-average molecular weight (Mn) increasing linearly with monomer conversion and resulting in polymers with fairly narrow molecular weight distributions (Mw/Mn ~ 1.6). u-fukui.ac.jp
Table 2: Polymerization Data for 4-Vinylphenyl Glycidyl Ether (VPGE) via Cationic Polymerization
| Initiator | Solvent | Temperature (°C) | Resulting Polymer | Mw/Mn |
| BF3OEt2 | CH2Cl2 | -15 | Cross-linked, insoluble | - |
| CF3SO3H | CH2Cl2 | -15 | Cross-linked, insoluble | - |
| HI/I2 | CH2Cl2 | -15 to -40 | Soluble, epoxy pendants | ~1.6 |
| I2 | CH2Cl2 | -15 to -40 | Soluble, epoxy pendants | ~1.6 |
This table summarizes the outcomes of the cationic polymerization of 4-VPGE with different initiators, highlighting the potential for selective polymerization. u-fukui.ac.jp
Hybrid Polymerization Strategies Utilizing Both Functional Groups
The presence of two distinct polymerizable moieties in this compound allows for the application of hybrid polymerization strategies to create unique polymer architectures. These strategies can involve the sequential or simultaneous polymerization of the vinyl and oxirane groups.
One approach is to first polymerize one group selectively, leaving the other intact for subsequent polymerization. For example, the vinyl group of 4-vinylphenyl glycidyl ether (4VPGE) has been selectively polymerized under reversible addition-fragmentation chain-transfer (RAFT) conditions, a type of controlled radical polymerization. researchgate.netfigshare.com This yields a polymer with pendant epoxide groups, which can then be polymerized or modified in a later step. researchgate.netfigshare.com Similarly, selective cationic polymerization of the vinyl group of 4VPGE has been achieved using the HI/I2 initiating system at low temperatures, producing a soluble polymer with a polystyrene backbone and pendant epoxy groups. u-fukui.ac.jp
Conversely, a hybrid epoxy methacrylate (B99206) resin has been synthesized through the reaction of diglycidyl ethers with methacrylic acid. mdpi.com The resulting prepolymers, containing both epoxy and methacrylate groups, can be cross-linked through simultaneous cationic and free-radical photopolymerization. mdpi.com A similar strategy could be envisioned for this compound, where the vinyl group undergoes radical polymerization while the oxirane undergoes cationic ROP, leading to the formation of a cross-linked network. This is supported by the finding that strong cationic initiators polymerize both functional groups of 4VPGE. u-fukui.ac.jp
Post-Polymerization Modification of Polymers Derived from this compound
Polymers synthesized from this compound possess a unique structure with two distinct and readily accessible functional handles for post-polymerization modification: pendant epoxide rings and pendant ethenyl (vinyl) groups. This dual functionality allows for the creation of a diverse range of complex and functional polymeric materials through orthogonal or sequential chemical transformations. The ability to modify these groups after polymerization provides a powerful platform for tailoring the physical, chemical, and biological properties of the final material without altering the polymer backbone. rsc.org
Chemical Transformations of Pendant Epoxide Groups
The pendant oxirane ring is a highly valuable functional group in polymer chemistry due to the inherent strain of the three-membered ring, which makes it susceptible to nucleophilic attack. wikipedia.org This reactivity allows for a wide variety of chemical transformations, establishing polymers of this compound as versatile scaffolds, similar to the well-studied poly(glycidyl methacrylate) (PGMA). semanticscholar.org The ring-opening reactions are typically efficient and can be performed under mild conditions, yielding polymers with new functionalities. semanticscholar.org
The most common modification is the nucleophilic ring-opening of the epoxide. This reaction can be catalyzed by either acid or base. In this process, a nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of a new carbon-nucleophile bond and a hydroxyl group. semanticscholar.org The generation of this secondary hydroxyl group is a significant outcome, as it can serve as a reactive site for subsequent modification steps, enabling the introduction of a second, different functionality. semanticscholar.org
A wide array of nucleophiles can be employed for this purpose, leading to a diverse family of functionalized polymers. Common nucleophiles include:
Amines: Primary and secondary amines react readily with the epoxide to yield amino alcohol functionalities. The resulting secondary or tertiary amines can introduce pH-responsiveness to the polymer. However, care must be taken as the newly formed secondary amine can potentially cross-link with another epoxide group, which may lead to reduced solubility. semanticscholar.org
Thiols: Thiol-epoxy reactions result in the formation of β-hydroxy thioethers. This reaction is highly efficient and proceeds under mild conditions.
Azides: The reaction with sodium azide (B81097), often in the presence of a proton source like ammonium (B1175870) chloride, introduces an azido (B1232118) group. This azide functionality is extremely useful as it can then participate in highly efficient "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for further functionalization.
Water (Hydrolysis): Under acidic or basic conditions, the epoxide can be hydrolyzed to form a diol. This transformation increases the hydrophilicity of the polymer. semanticscholar.org
The table below summarizes various chemical transformations that can be applied to the pendant epoxide groups of polymers derived from this compound, based on established epoxide chemistry.
Table 1: Representative Chemical Transformations of Pendant Epoxide Groups
| Nucleophile | Reagent(s) | Resulting Functional Group | Significance of Modification |
|---|---|---|---|
| Primary/Secondary Amine | R¹R²NH | β-Amino alcohol | Introduces basic groups, pH-responsiveness, potential for bioconjugation. semanticscholar.org |
| Thiol | RSH | β-Hydroxy thioether | Creates stable thioether linkage, useful for introducing various moieties. researchgate.net |
| Azide Ion | NaN₃, NH₄Cl | β-Azido alcohol | Installs a versatile azide handle for "click" chemistry. semanticscholar.org |
| Water | H₂O (acid or base catalyst) | Diol | Increases hydrophilicity and provides two hydroxyl groups for further reaction. semanticscholar.org |
Functionalization of Pendant Ethenyl Groups
The pendant ethenyl (vinyl) groups on the polymer backbone provide a second site for selective modification. These groups are generally less reactive than the epoxides under nucleophilic conditions, allowing for orthogonal functionalization. A variety of addition reactions can be performed on these alkene functionalities.
One of the most powerful and widely used methods for modifying pendant vinyl groups is the thiol-ene reaction . wiley-vch.de This reaction involves the addition of a thiol to the alkene, typically initiated by UV light or a radical initiator. wiley-vch.de The process follows a radical-mediated mechanism and is considered a "click" reaction due to its high efficiency, rapid rate, mild reaction conditions, and high tolerance to other functional groups. wiley-vch.de The anti-Markovnikov addition of the thiol across the double bond results in the formation of a stable thioether linkage. This method is exceptionally useful for attaching a wide range of molecules, including biomolecules, fluorescent dyes, and other functional polymers.
Other potential modifications for the ethenyl group, though less common in post-polymerization modification schemes than thiol-ene, include:
Epoxidation: The vinyl group can be selectively oxidized to form a second epoxide ring, using reagents like meta-chloroperoxybenzoic acid (mCPBA). This would create a polymer with two different types of epoxide environments.
Hydroboration-Oxidation: This two-step process can convert the vinyl group into a primary alcohol, providing an alternative to the secondary alcohol formed from the epoxide ring-opening.
Diels-Alder Reaction: If the ethenyl group is part of a suitable diene system or reacts with a dienophile, this cycloaddition can be used to form cyclic structures on the polymer side chain.
The table below outlines potential functionalization strategies for the pendant ethenyl groups.
Table 2: Representative Functionalization Reactions for Pendant Ethenyl Groups
| Reaction Type | Reagent(s) | Resulting Functional Group | Significance of Modification |
|---|---|---|---|
| Thiol-Ene Addition | RSH, Photoinitiator/UV light | Thioether | Highly efficient "click" reaction for introducing a wide array of functionalities. wiley-vch.de |
| Epoxidation | mCPBA | Epoxide | Creates a new reactive epoxide site on the side chain. |
| Hydroboration-Oxidation | 1. BH₃-THF2. H₂O₂, NaOH | Primary Alcohol | Introduces a primary hydroxyl group, offering different reactivity from the epoxide-derived secondary alcohol. |
Spectroscopic and Advanced Analytical Methodologies for 2 2 Ethenylphenyl Methyl Oxirane and Its Polymeric Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 2-[(2-ethenylphenyl)methyl]oxirane. By providing information on the chemical environment of individual protons and carbon atoms, NMR allows for the unambiguous assignment of the molecule's structure.
Proton (¹H) NMR spectroscopy provides specific chemical shift and coupling constant information for the hydrogen atoms within the this compound molecule. The ¹H NMR spectrum is characterized by distinct signals corresponding to the ethenyl (vinyl) group, the aromatic ring, the methylene (B1212753) bridge, and the oxirane ring protons.
A representative ¹H NMR spectrum shows a multiplet in the range of δ 5.82–5.75 ppm, which is characteristic of the vinyl proton (CH₂=CH ). The geminal protons of the vinyl group ( CH₂ =CH) typically appear as a multiplet between δ 4.93–5.01 ppm. The protons of the oxirane ring and the adjacent methylene group are observed as a complex multiplet between δ 2.87–2.41 ppm.
Table 1: ¹H NMR Chemical Shift Assignments for this compound
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
| Ethenyl (CH₂=CH ) | 5.82–5.75 | m |
| Ethenyl (CH₂ =CH) | 4.93–5.01 | m |
| Oxirane and Methylene (CH₂) | 2.87–2.41 | m |
Data sourced from CDCl₃ solvent.
To definitively assign all proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed. sdsu.edugithub.ioemerypharma.com
COrrelation SpectroscopY (COSY) : This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edugithub.io For this compound, a COSY spectrum would show correlations between the vinyl proton and the geminal vinyl protons, as well as between the methylene protons and the protons of the oxirane ring. emerypharma.com
Heteronuclear Single Quantum Coherence (HSQC) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edunih.gov This is crucial for assigning the carbon signals based on the already assigned proton spectrum. Each cross-peak in an HSQC spectrum indicates a direct bond between a specific proton and a specific carbon. emerypharma.comnih.gov
Heteronuclear Multiple Bond Correlation (HMBC) : The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). youtube.com This technique is invaluable for establishing the connectivity between different functional groups within the molecule, for example, by showing correlations between the protons of the methylene bridge and the carbons of both the aromatic ring and the oxirane ring. nih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the key functional groups present in this compound and its polymers. scispace.comresearchgate.net
In the IR spectrum of the monomer, characteristic absorption bands are expected. A peak around 1630 cm⁻¹ corresponds to the C=C stretching vibration of the ethenyl group. The presence of the epoxide ring is confirmed by a characteristic peak at approximately 840 cm⁻¹. The aromatic ring will exhibit C-H and C=C stretching vibrations at their characteristic frequencies.
Raman spectroscopy provides complementary information. The C=C stretching of the vinyl group and the breathing modes of the aromatic ring are typically strong and easily identifiable in the Raman spectrum. mdpi.com In the analysis of polymeric systems derived from this monomer, Raman spectroscopy can be used to monitor the polymerization process by observing the disappearance of the vinyl and epoxide bands and the appearance of new bands corresponding to the polymer backbone.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Ethenyl (C=C) | Stretching | 1630 |
| Oxirane Ring | Ring Vibration | 840 |
| Aromatic Ring | C=C Stretching | ~1600, ~1475 |
| Aromatic Ring | C-H Stretching | >3000 |
| Methylene (CH₂) | C-H Stretching | ~2925, ~2850 |
Mass Spectrometry (MS) Methodologies
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). researchgate.netlibretexts.orgnih.gov This precision allows for the unambiguous determination of the elemental formula of a compound. libretexts.org For this compound, which has a chemical formula of C₁₁H₁₂O, HRMS can confirm this composition by matching the experimentally measured mass to the calculated exact mass. chemrxiv.org This technique is crucial for verifying the identity and purity of the synthesized monomer. nfdi4chem.de
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS for Polymer Molecular Weight and Architecture
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful soft ionization technique for the detailed characterization of synthetic polymers, including those derived from this compound. plos.org This method provides critical information on molecular weight, molecular weight distribution, and the chemical structure of end-groups and repeating units.
In a typical MALDI-TOF MS analysis, the polymer sample is co-crystallized with a large excess of a matrix compound, such as α-cyano-4-hydroxycinnamic acid (CCA) or dithranol, on a metal target plate. nih.govnih.gov A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the intact polymer molecules into the gas phase as singly charged ions. plos.org These ions are then accelerated into a time-of-flight analyzer, where their mass-to-charge (m/z) ratio is determined based on their flight time to the detector.
For polymers of this compound, which are structurally related to polystyrene, a suitable matrix like dithranol, often combined with a silver salt (e.g., silver trifluoroacetate, AgTFA) for cationization, would be employed to enhance ion formation. nih.gov The resulting mass spectrum displays a series of peaks, each corresponding to a specific oligomer chain length. The mass difference between adjacent peaks directly corresponds to the mass of the monomer repeating unit, confirming the polymer's identity.
From the distribution of these peaks, several key parameters can be calculated:
Number-average molecular weight (M_n) and weight-average molecular weight (M_w) are determined directly from the mass and abundance of each oligomer peak.
Polydispersity Index (PDI) , the ratio of M_w/M_n, is calculated to quantify the breadth of the molecular weight distribution. MALDI-TOF MS is particularly accurate for polymers with a narrow PDI, typically below 1.2. researchgate.net For polymers with a higher PDI, coupling MALDI-TOF MS with a separation technique like GPC is recommended.
End-group analysis is possible by comparing the measured mass of the oligomers with the calculated mass based on the repeating unit. The mass difference reveals the chemical nature of the initiating and terminating groups of the polymer chain.
Recent advancements like MALDI-2, a dual-laser technique, can significantly enhance ionization efficiency and sensitivity, which would be beneficial for analyzing polymers like poly(this compound), especially in complex matrices or at low concentrations. nih.gov
Table 1: Illustrative MALDI-TOF MS Data for a Hypothetical Poly(this compound) Sample
| Parameter | Value | Description |
| Matrix | Dithranol with AgTFA | Common matrix system for polystyrene-like polymers. nih.gov |
| M_n ( g/mol ) | 2,150 | Number-average molecular weight calculated from the spectrum. |
| M_w ( g/mol ) | 2,280 | Weight-average molecular weight calculated from the spectrum. |
| PDI (M_w/M_n) | 1.06 | Polydispersity index, indicating a narrow distribution. |
| Repeating Unit Mass (Da) | 158.21 | Corresponds to the mass of the this compound monomer. |
| End-Group Mass (Da) | 57.10 | Example corresponding to a butyl initiator group. |
Chromatographic Techniques for Purity and Molecular Weight Distribution Analysis
Chromatographic methods are indispensable for assessing the purity of the this compound monomer and for determining the molecular weight distribution of its resulting polymers.
Gas Chromatography (GC)
Gas Chromatography (GC) is a primary technique for determining the purity of volatile and semi-volatile organic compounds such as the this compound monomer. The method separates components of a mixture based on their differential partitioning between a stationary phase within a capillary column and a mobile gas phase.
For a purity assay, a small amount of the monomer is injected into the GC system, where it is vaporized. An inert carrier gas (e.g., helium or nitrogen) transports the vapor through a long, thin column containing a stationary phase (e.g., a polysiloxane like OV-101). nist.gov Separation occurs based on the compound's boiling point and its interaction with the stationary phase. Compounds with lower boiling points and weaker interactions travel faster through the column. A detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), records the signal as each component elutes.
The resulting chromatogram shows peaks corresponding to each separated compound. The area of the peak for this compound relative to the total area of all peaks provides a quantitative measure of its purity. GC-MS coupling is particularly powerful as it provides mass spectra for each impurity, aiding in their identification. nih.gov
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for analyzing the molecular weight distribution of polymers. researchgate.net This method separates polymer molecules based on their hydrodynamic volume, or size in solution. nih.gov
In a GPC/SEC analysis, a solution of the polymer, such as poly(this compound), is passed through a column packed with porous gel particles. Larger polymer coils cannot enter the pores and thus elute more quickly, while smaller molecules penetrate the pores to varying extents and have a longer path, causing them to elute later. A detector, typically a refractive index (RI) detector, measures the concentration of the polymer as it elutes from the column. nih.gov
The system is calibrated using a series of well-characterized polymer standards (e.g., polystyrene standards) with known molecular weights. nih.gov This calibration curve of log(molecular weight) versus elution time allows for the determination of the molecular weight distribution, M_n, M_w, and PDI of the unknown polymer sample. Modern ultra-high performance SEC (UHP-SEC) utilizes columns with smaller particles, enabling faster and higher-resolution separations. nih.gov
Table 2: Typical GPC/SEC Results for Poly(this compound)
| Parameter | Value | Description |
| Mobile Phase | Tetrahydrofuran (B95107) (THF) | A common solvent for polystyrene-based polymers. nih.gov |
| Calibration Standard | Polystyrene | Used to generate a calibration curve for relative molecular weight determination. nih.gov |
| M_n ( g/mol ) | 8,500 | Number-average molecular weight. |
| M_w ( g/mol ) | 12,750 | Weight-average molecular weight. |
| PDI (M_w/M_n) | 1.50 | Polydispersity index, indicating a broader distribution than in the MALDI-TOF example. |
Advanced Characterization of Polymer Architecture (e.g., Light Scattering)
While GPC/SEC provides information on molecular weight distribution, it relies on a comparison to linear standards. To obtain absolute molecular weights and gain insight into the polymer's architecture (e.g., branching, conformation in solution) without relying on column calibration, GPC systems are often equipped with advanced detectors, most notably a light scattering detector.
Multi-Angle Light Scattering (MALS) is a powerful technique when coupled with a GPC/SEC system. As the polymer fractions elute from the SEC column and pass through the MALS detector cell, they are illuminated by a laser beam. The intensity of the light scattered by the polymer molecules at various angles is measured simultaneously.
The fundamental principle is that the amount of light scattered is directly proportional to the product of the polymer's concentration and its molar mass. The angular dependence of the scattered light provides information about the polymer's root-mean-square (rms) radius, or radius of gyration (Rg). By combining the MALS data with the concentration data from a co-eluting RI detector, the absolute molecular weight and size can be determined for each fraction of the polymer distribution eluting from the column.
For poly(this compound), this technique would be invaluable. A plot of log(Rg) versus log(Molar Mass), known as a conformation plot, can reveal significant details about the polymer's architecture. A linear polymer will exhibit a characteristic slope on this plot. Deviations from this slope can indicate the presence of branching, as branched polymers have a more compact structure (smaller Rg) compared to a linear polymer of the same molar mass. researchgate.net
Theoretical and Computational Chemistry Studies of 2 2 Ethenylphenyl Methyl Oxirane
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and predicting the reactivity of molecules. nih.govnih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule.
For 2-[(2-ethenylphenyl)methyl]oxirane, DFT calculations can be employed to optimize the molecule's geometry and compute a range of electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Furthermore, the distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps. nih.gov In these maps, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the oxygen atom of the oxirane ring is expected to be a site of high electron density, while the ethenyl group and the strained C-C bond of the oxirane are also key reactive sites.
Table 1: Illustrative Quantum Chemical Properties of this compound
| Property | Calculated Value | Interpretation/Significance |
| HOMO Energy | Data not available in literature | Indicates the energy of the outermost electrons; related to the molecule's ability to donate electrons. |
| LUMO Energy | Data not available in literature | Indicates the energy of the lowest energy empty orbital; related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | Data not available in literature | A smaller gap suggests higher polarizability and reactivity. researchgate.net |
| Dipole Moment | Data not available in literature | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| Mulliken Atomic Charges | Data not available in literature | Provides insight into the partial charge distribution on each atom, identifying electrophilic and nucleophilic centers. nih.gov |
Note: Specific calculated values are not available in the public literature and would require dedicated computational studies.
Computational Modeling of Reaction Pathways for Synthesis and Polymerization
Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This provides a detailed, mechanistic understanding of both the synthesis of the monomer and its subsequent polymerization.
For the synthesis of this compound, which can be prepared from 2-vinylallylbenzene, computational models can investigate the mechanism of epoxidation. For instance, when using a peroxy acid, the model can elucidate the concerted or stepwise nature of the oxygen transfer to the allylic double bond, helping to predict stereochemical outcomes.
The polymerization of this compound can proceed via two main reactive sites: the ethenyl group (vinyl polymerization) or the oxirane ring (ring-opening polymerization). Computational modeling can explore the energetics of both pathways under various catalytic conditions (e.g., cationic, anionic, or free-radical).
Vinyl Polymerization: Models can simulate the initiation, propagation, and termination steps of the polymerization of the ethenyl group. By calculating the activation barriers for each step, the feasibility and expected kinetics of this pathway can be determined.
Ring-Opening Polymerization: The mechanism of oxirane ring-opening, which is typically initiated by an acid or base, can be modeled in detail. Calculations can predict whether the ring opens via an SN1 or SN2-type mechanism and at which of the two non-equivalent C-O bonds cleavage is preferred. This is crucial for predicting the regiochemistry and stereochemistry of the resulting polyether chain. researchgate.net
By comparing the activation energies for vinyl polymerization versus ring-opening polymerization, computational models can predict which reaction is more likely to occur under specific conditions, or if a combination of both (cross-linking) is probable.
Conformational Analysis and Stereochemical Prediction using Ab Initio Methods
The three-dimensional structure and flexibility of a molecule are key determinants of its physical properties and reactivity. Ab initio methods, which are based on first principles of quantum mechanics without reliance on experimental parameters, are highly suited for conformational analysis. montclair.edu
For this compound, the primary sources of conformational flexibility are the rotation around the single bonds connecting the phenyl ring, the methylene (B1212753) bridge, and the oxirane ring. A systematic conformational search can be performed by rotating these bonds and calculating the energy of each resulting conformer using methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory, often in conjunction with DFT. montclair.edu
This analysis would yield a potential energy surface, identifying the low-energy, stable conformers and the energy barriers for interconversion between them. The population distribution of these conformers at a given temperature can then be estimated using Boltzmann statistics. This information is vital for understanding which shapes the molecule is most likely to adopt in solution.
Furthermore, these high-level calculations can be used to predict stereochemical outcomes of reactions. For example, by modeling the approach of a reactant to the different faces of the oxirane or ethenyl group in the most stable conformers, it is possible to predict the diastereoselectivity of addition reactions.
Table 2: Key Rotational Dihedrals for Conformational Analysis of this compound
| Dihedral Angle | Description | Expected Impact on Conformation |
| C(ethenyl)-C(phenyl)-C(phenyl)-C(methylene) | Rotation of the ethenyl group relative to the phenyl ring | Influences the conjugation between the ethenyl π-system and the aromatic ring. |
| C(phenyl)-C(methylene)-C(oxirane)-O(oxirane) | Rotation around the bond connecting the methylene bridge and the oxirane ring | Determines the spatial orientation of the reactive oxirane ring relative to the bulky phenyl group, impacting steric accessibility. |
Molecular Dynamics Simulations for Polymer Chain Behavior
While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are the tool of choice for investigating the behavior of large systems, such as polymer chains in solution or in the melt. MD simulations solve Newton's equations of motion for a system of atoms, allowing their movements to be tracked over time.
An MD simulation of poly(this compound) would begin by constructing a model of one or more polymer chains within a simulation box, often with solvent molecules included. The interactions between atoms are described by a force field, which is a set of parameters that approximate the potential energy of the system.
From the simulation trajectory, a wealth of information about the polymer's macroscopic and microscopic properties can be extracted:
Local Structure: Radial distribution functions (RDFs) can reveal the packing of polymer chains and the arrangement of specific functional groups (e.g., phenyl rings) relative to each other.
Dynamics: The mobility of the polymer chains can be assessed by calculating their mean squared displacement (MSD) over time. This can provide insights into properties like the glass transition temperature.
Interactions: In simulations with other molecules (e.g., solvents, plasticizers), MD can quantify the interactions and predict miscibility.
By running simulations under different conditions (e.g., temperature, pressure, solvent), MD can predict how the polymer will behave in various environments, guiding its potential applications.
Applications of 2 2 Ethenylphenyl Methyl Oxirane in the Synthesis of Advanced Materials
Fabrication of Reactive Polymer Scaffolds
The dual reactivity of 2-[(2-ethenylphenyl)methyl]oxirane allows for the strategic design of complex macromolecular architectures. The independent and sequential polymerization of its two distinct functional groups enables the synthesis of polymers with tailored properties and functionalities, serving as scaffolds for further chemical modification.
Synthesis of Functional Block and Graft Copolymers
The presence of both an oxirane and a vinyl group in a single monomer unit is a key feature for the synthesis of well-defined block and graft copolymers. This can be achieved through a combination of different polymerization mechanisms.
Living anionic ring-opening polymerization (AROP) of the epoxide group can be initiated to form a polyether block. The vinyl groups along this polyether backbone remain unreacted and can subsequently be polymerized through controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), to grow polystyrene or other vinyl polymer grafts. cmu.edunih.gov This "grafting-from" approach allows for precise control over the length and composition of the grafted chains. researchgate.net
Alternatively, the vinyl group can be polymerized first via a controlled radical process to create a polystyrene backbone with pendant epoxide functionalities. These epoxide groups can then initiate the ring-opening polymerization of other cyclic monomers, like ε-caprolactone, to form graft copolymers. cmu.edu This versatility allows for the creation of amphiphilic block copolymers, where one block is hydrophilic (polyether) and the other is hydrophobic (polystyrene), which can self-assemble into various nanostructures in solution. nih.govmdpi.comsci-hub.redpublichealthtoxicology.commdpi.com
Table 1: Exemplary Synthesis of a Poly(this compound)-graft-polystyrene Copolymer
| Parameter | Value |
| Backbone Polymerization (AROP of epoxide) | |
| Initiator | Potassium naphthalenide |
| Monomer | This compound |
| Solvent | Tetrahydrofuran (B95107) (THF) |
| Temperature | -78 °C |
| Resulting Backbone | Polyether with pendant vinyl groups |
| Graft Polymerization (ATRP of vinyl group) | |
| Macroinitiator | Brominated polyether backbone |
| Monomer | Styrene (B11656) |
| Catalyst/Ligand | CuBr/PMDETA |
| Solvent | Toluene |
| Temperature | 90 °C |
| Resulting Copolymer | Polyether-graft-polystyrene |
Design of Crosslinkable Polymeric Networks
The dual functionality of this compound is highly advantageous for the design of crosslinkable polymeric networks. The vinyl groups can be readily crosslinked through various mechanisms, including free radical polymerization or highly efficient thiol-ene click chemistry. nih.govnih.govillinois.eduresearchgate.netresearchgate.net
For instance, a linear polymer can first be synthesized through the polymerization of the epoxide moiety. The resulting polyether will have pendant vinyl groups that can be subsequently crosslinked in a second step by reacting them with a multifunctional thiol compound in the presence of a photoinitiator. nih.govnih.gov This two-step process allows for the formation of well-defined networks with tunable crosslink densities and mechanical properties. mdpi.comnih.gov
Table 2: Thiol-Ene Crosslinking of a Polyether Scaffold Derived from this compound
| Component | Function |
| Poly(this compound) | Polymer backbone with pendant vinyl groups |
| Pentaerythritol tetrakis(3-mercaptopropionate) | Tetrafunctional thiol crosslinker |
| 2,2-Dimethoxy-2-phenylacetophenone | Photoinitiator |
| UV Irradiation (365 nm) | Initiates the thiol-ene reaction |
Development of Modifiable Polyether and Polystyrene Derivatives
The incorporation of this compound into polyether or polystyrene chains introduces reactive handles for post-polymerization modification.
In the case of polyether synthesis via cationic ring-opening polymerization of the epoxide, the pendant vinyl groups serve as sites for a wide range of chemical transformations. utoledo.eduutoledo.edursc.orgnih.govnih.govexlibrisgroup.com These include hydrogenation, epoxidation, or the addition of various functional molecules via thiol-ene chemistry. researchgate.net This allows for the fine-tuning of the polymer's properties, such as its polarity, refractive index, or biocompatibility.
Conversely, when this compound is copolymerized with styrene, the resulting polystyrene derivative contains reactive epoxide rings along its backbone. These epoxides can be opened by a variety of nucleophiles, such as amines, alcohols, or thiols, to introduce new functional groups. nsf.gov This approach provides a versatile platform for creating functional polystyrene materials with tailored characteristics. cmu.eduuni-bayreuth.decmu.edu
Integration into Composite Materials through Chemical Modification
The epoxide functionality of this compound makes it an excellent candidate for integration into composite materials, particularly as a reactive compatibilizer or as a component of the matrix resin.
In fiber-reinforced composites, the epoxide group can react with functional groups on the surface of the reinforcing fibers (e.g., hydroxyl groups on glass or carbon fibers), leading to strong covalent bonds at the fiber-matrix interface. This enhanced adhesion significantly improves the mechanical properties and durability of the composite material. nsf.gov
Furthermore, copolymers containing this compound can be used as toughening agents for brittle thermosetting resins like epoxy resins. The vinyl groups can participate in the curing reaction of the matrix, while the polyether segments can introduce flexibility and improve impact resistance. The ability to form strong interfacial bonds through the epoxide groups ensures good compatibility and stress transfer between the different phases of the material. nih.gov
Role as a Versatile Monomer for Diversified Polymeric Platforms
The ability of this compound to undergo both cationic ring-opening polymerization and radical polymerization makes it a highly versatile monomer for the creation of a wide range of polymeric platforms. mdpi.comresearchgate.netacs.orgeu-japan.euacs.org
By carefully selecting the polymerization conditions and initiator, it is possible to selectively polymerize either the epoxide or the vinyl group, or to engage both in a sequential or simultaneous manner. This control over the polymerization process allows for the synthesis of polymers with diverse architectures, including linear homopolymers, random and alternating copolymers, block copolymers, graft copolymers, and crosslinked networks.
For example, photoinitiated cationic polymerization can be employed to rapidly cure formulations containing this monomer, which is particularly useful for coatings and adhesives applications. mdpi.comresearchgate.netacs.orgeu-japan.eu The combination of radical and cationic polymerization mechanisms opens up possibilities for creating interpenetrating polymer networks (IPNs) with unique combinations of properties.
The versatility of this compound, stemming from its dual functionality, provides a rich platform for the design and synthesis of novel polymeric materials with advanced properties and functionalities, paving the way for innovations in a multitude of technological fields.
Emerging Research Frontiers and Future Perspectives for 2 2 Ethenylphenyl Methyl Oxirane
Development of Novel Catalytic Systems for Highly Controlled Transformations
The ability to control the polymerization of 2-[(2-ethenylphenyl)methyl]oxirane is crucial for tailoring the properties of the resulting polymers. Research in the broader field of epoxide polymerization has identified several promising catalytic systems that could enable highly controlled transformations of this monomer.
The stereoselective polymerization of epoxides is a key area of development, as it allows for the synthesis of polymers with specific tacticities (e.g., isotactic or syndiotactic), which in turn dictates their physical and mechanical properties. While atactic polyethers are typically amorphous, isotactic polyethers can be semi-crystalline, offering enhanced thermal and mechanical performance. illinois.edu
Recent advancements have demonstrated that chiral organocatalysts, such as those derived from 1,1′-bi-2-naphthol (BINOL), can be effective for the stereoselective polymerization of racemic epoxides. nih.gov These catalysts, used in conjunction with organobases, can produce isotactic-enriched polyethers with well-defined molecular weights and narrow molecular weight distributions. nih.gov Another class of effective catalysts for stereoselective epoxide polymerization includes metal-based complexes, particularly those of cobalt, aluminum, and zinc. nih.govacs.org For instance, bimetallic Co(III) catalysts have shown excellent selectivity and high molar mass in the polymerization of various epoxides. nih.gov
The development of organoaluminum-based initiators also presents a facile pathway to functional polyethers through a controlled, living anionic ring-opening polymerization mechanism. msu.eduacs.org These initiators are tolerant of various functional groups and can be used to create complex polymer architectures like block copolymers. msu.edu Given the structure of this compound, these advanced catalytic systems hold significant promise for achieving precise control over its polymerization, leading to polymers with tailored microstructures and properties.
Table 1: Promising Catalytic Systems for Controlled Epoxide Polymerization
| Catalyst Type | Potential Advantages for this compound | Key Research Findings |
| Chiral Diboranes (BINOL-derived) | Stereoselective polymerization to produce isotactic polymers; Organocatalytic, avoiding metal contamination. | Achieves high isotactic diad content (up to 88%) in poly(propylene oxide) with well-defined molar masses. nih.gov |
| Bimetallic Co(III) Catalysts | High activity and stereoselectivity for a range of epoxides; Potential for kinetic resolution of racemic monomers. | Demonstrates high turnover frequencies and selectivity factors in the polymerization of propylene (B89431) oxide. illinois.edu |
| Organoaluminum Initiators | Controlled, living anionic polymerization; Tolerant to functional groups, enabling synthesis of block copolymers. | Facilitates the synthesis of well-defined polyethers with predictable molecular weights and narrow dispersities. msu.eduresearchgate.net |
| Frustrated Lewis Pairs (FLPs) | Metal-free ring-opening of epoxides. | Can mediate the ring-opening of various substituted oxiranes. researchgate.net |
Exploration of Sustainable and Bio-Inspired Synthetic and Polymerization Routes
The increasing demand for environmentally friendly materials has spurred research into sustainable and bio-inspired methods for the synthesis and polymerization of monomers like this compound.
One promising avenue is the use of bio-based feedstocks. For instance, natural allyl- and vinylphenols, such as eugenol (B1671780) and 4-vinyl guaiacol, can be transformed into bio-based epoxy monomers. rsc.org These processes often involve epoxidation of the vinyl or allyl groups, a reaction that can be achieved using greener methods. A sustainable epoxidation process utilizes hydrogen peroxide as the oxidant with an ion-exchange resin like Amberlite® IR-120 as a catalyst, often in a more environmentally benign solvent like cyclopentyl methyl ether (CPME). rsc.orgmdpi.com This approach offers high conversion and selectivity while minimizing hazardous waste. rsc.org
Enzymatic catalysis offers another powerful tool for sustainable polymer chemistry. Unspecific peroxygenases (UPOs) are a class of enzymes capable of selectively epoxidizing terminal alkenes using hydrogen peroxide as the oxidant. nih.gov This biocatalytic route is attractive due to its high selectivity and operation under mild conditions. nih.gov Furthermore, lipases have been successfully employed for the enzymatic synthesis of epoxide-containing polyesters from renewable resources like unsaturated fatty acids. nih.govacs.orgcapes.gov.br These enzymes can catalyze both the polymerization and the epoxidation of unsaturated groups. nih.govacs.orgcapes.gov.br The principles from these studies could potentially be adapted for the synthesis and polymerization of this compound from bio-derived precursors.
Table 2: Sustainable and Bio-Inspired Approaches in Epoxide Chemistry
| Approach | Description | Potential Relevance to this compound |
| Bio-based Monomer Synthesis | Utilization of natural phenols (e.g., eugenol) as starting materials for epoxy monomers. rsc.org | Synthesis of structural analogs or potentially the target monomer from renewable resources. |
| Green Epoxidation Methods | Use of H₂O₂ with solid acid catalysts (e.g., Amberlite®) in green solvents (e.g., CPME). rsc.org | A more sustainable route for the epoxidation step in the synthesis of the monomer. |
| Enzymatic Epoxidation | Employment of unspecific peroxygenases (UPOs) for the selective epoxidation of alkenes. nih.gov | A bio-inspired method for the synthesis of the oxirane ring in the target molecule. |
| Enzymatic Polymerization | Use of lipases for the synthesis of epoxide-containing polyesters. nih.govacs.org | A potential route for the bio-inspired polymerization of the monomer. |
Advanced Functionalization Strategies for Precision Polymer Design
The presence of both a vinyl group and an oxirane ring in this compound makes it an ideal candidate for the creation of polymers with complex architectures and tailored functionalities through post-polymerization modification.
The vinyl group is particularly amenable to "click chemistry" reactions, which are known for their high efficiency, selectivity, and mild reaction conditions. researchgate.netacs.orgresearchgate.net The thiol-ene reaction, a prominent example of click chemistry, allows for the straightforward attachment of thiol-containing molecules to the vinyl side chains of the polymer. acs.org This enables the introduction of a wide range of functional groups, influencing properties such as solubility, biocompatibility, and reactivity.
Furthermore, after the ring-opening polymerization of the oxirane moiety, the resulting polyether backbone can contain pendant vinylphenyl groups. These groups can then be subjected to various chemical transformations. For instance, the vinyl groups can participate in further polymerization or crosslinking reactions, leading to the formation of networks with enhanced mechanical properties.
The concept of post-polymerization modification is a powerful tool for creating libraries of functional polymers from a single parent polymer. rsc.orgchemrxiv.orgnih.gov This strategy has been successfully applied to various polymer backbones, including polyolefins and poly(vinyl ether)s. rsc.orgresearchgate.net For polymers derived from this compound, this approach would allow for the precise placement of functional groups along the polymer chain, leading to materials with highly specific properties for targeted applications.
Interdisciplinary Research at the Interface of Polymer Chemistry and Materials Engineering
The unique chemical structure of this compound opens up exciting possibilities at the intersection of polymer chemistry and materials engineering. The ability to create polymers with both a polyether backbone and reactive vinyl side chains allows for the design of materials with a unique combination of properties.
The polyether backbone, which can be tailored for properties like flexibility and hydrophilicity, can be combined with the crosslinking potential of the vinyl groups to create high-performance thermosets. researchgate.net Such materials could find applications in coatings, adhesives, and composites where a combination of toughness, adhesion, and chemical resistance is required. researchgate.netcnrs.fr For instance, the incorporation of functionalized graphene into an epoxy matrix has been shown to significantly enhance the mechanical and thermal properties of the resulting composite. cnrs.fr A polymer derived from this compound could act as a compatibilizer or a reactive matrix in such advanced composite systems.
Moreover, the ability to introduce a wide range of functional groups via post-polymerization modification allows for the development of "smart" materials that can respond to external stimuli. For example, by attaching specific bioactive molecules, the polymer could be engineered for biomedical applications such as drug delivery or tissue engineering. frontiersin.org The development of functional polyesters and polycarbonates from the ring-opening copolymerization of epoxides with other monomers has already demonstrated significant potential in the biomedical field. frontiersin.orgbohrium.comacs.orgchemrxiv.orgacs.org The versatile chemistry of this compound suggests that its polymers could be valuable components in the creation of next-generation functional materials.
Q & A
Q. What are the standard synthetic routes for 2-[(2-Ethenylphenyl)methyl]oxirane, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via epoxidation of its corresponding alkene precursor. Key parameters include temperature control (20–60°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios of oxidizing agents like meta-chloroperbenzoic acid (mCPBA). For optimization, fractional factorial experiments can isolate critical variables (e.g., pH, catalyst loading). Evidence from analogous epoxide syntheses suggests that slow reagent addition minimizes side reactions, improving purity >90% .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : H and C NMR identify the oxirane ring (δ 3.1–3.5 ppm for epoxide protons) and ethenylphenyl moiety (δ 5.1–5.3 ppm for vinyl protons).
- FT-IR : Peaks at ~840 cm (epoxide ring) and 1630 cm (C=C stretching) confirm functionality.
- GC-MS/HPLC : Reverse-phase HPLC with UV detection (λ = 210–230 nm) resolves impurities, while GC-MS quantifies volatile byproducts. Calibrated methods from similar oxiranes recommend using internal standards for accuracy .
Q. How does the steric and electronic environment of the ethenylphenyl group influence the compound’s reactivity in ring-opening reactions?
The ethenyl group introduces steric hindrance, slowing nucleophilic attacks on the epoxide ring. Electron-donating effects from the phenyl ring stabilize the transition state in acidic conditions, favoring regioselective opening at the less hindered epoxide carbon. Comparative studies with substituted analogs show a 20–40% decrease in reaction rates with bulkier substituents .
Advanced Research Questions
Q. What strategies resolve contradictions in reported regioselectivity for nucleophilic additions to this compound?
Discrepancies arise from solvent polarity and nucleophile hardness. For example:
- Polar aprotic solvents (DMF, DMSO) favor attack at the benzylic carbon (80% selectivity).
- Protic solvents (MeOH, HO) shift selectivity to the terminal epoxide carbon due to hydrogen bonding. Kinetic vs. thermodynamic control should be analyzed via DFT calculations (e.g., B3LYP/6-31G*) to map energy barriers .
Q. How can computational modeling predict the compound’s behavior in polymer crosslinking applications?
Molecular dynamics (MD) simulations using software like GROMACS model crosslinking density by tracking epoxide ring-opening events. Parameters include:
- Reactivity ratios from Monte Carlo simulations.
- Glass transition temperature (Tg) predictions via cohesive energy density. Experimental validation via DSC (Tg ≈ 120–150°C) aligns with simulations when backbone flexibility is accounted for .
Q. What experimental designs are recommended to assess the compound’s toxicity in biological systems while minimizing in vitro artifacts?
- Ames test : Evaluate mutagenicity with TA98 and TA100 strains (± metabolic activation).
- Cytotoxicity assays : Use primary human fibroblasts and HepG2 cells, comparing LC values to structurally similar epoxides (e.g., styrene oxide).
- Oxidative stress markers : Quantify ROS production via DCFH-DA fluorescence. Mitigate false positives by including glutathione-depleted controls .
Q. Why do discrepancies exist in reported thermal stability data, and how can they be reconciled?
Variations in TGA results (±10°C) stem from heating rates (5–20°C/min) and sample purity. Isoconversional methods (e.g., Friedman analysis) correct for these variables. For this compound, decomposition onset occurs at ~200°C in inert atmospheres, but oxidative environments lower stability by 30–50°C .
Methodological Guidance
Q. How should researchers handle air-sensitive intermediates during the synthesis of this compound derivatives?
- Use Schlenk lines or gloveboxes under N/Ar.
- Stabilize intermediates with coordinating solvents (e.g., THF) or Lewis acids (e.g., ZnCl).
- Monitor oxygen levels via fluorescence probes (e.g., <1 ppm O) .
Q. What analytical workflows validate the compound’s purity in multi-step synthetic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
